molecular formula C20H22O4 B190919 Dehydrodiisoeugenol CAS No. 2680-81-1

Dehydrodiisoeugenol

Cat. No.: B190919
CAS No.: 2680-81-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-AATRIKPKSA-N
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Description

Dehydrodiisoeugenol is a neolignan compound found in more than seventeen plant species, including herbs, fruits, and roots. It was first isolated from the bark of Myristica fragrans in 1973 . Neolignans are dimers of phenylpropane units originating from the shikimic acid pathway. This compound has garnered attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .

Scientific Research Applications

Dehydrodiisoeugenol has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a starting material for the synthesis of other neolignan compounds.
  • Studied for its potential as a natural antioxidant and antimicrobial agent.

Biology:

  • Investigated for its role in plant defense mechanisms against microorganisms and phytophagous animals.
  • Studied for its cytotoxic effects on various cell lines.

Medicine:

Industry:

Future Directions

While DHIE has shown a wide range of biological activities, evidence in vivo and in human beings is still lacking to support its potential as a therapeutic agent . Therefore, future research should focus on in vivo studies and clinical trials to validate the therapeutic potential of DHIE .

Mechanism of Action

Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 . Since then, it has been recognized for its wide range of biological activities .

Target of Action

DHIE has been shown to have anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . It inhibits the expression of COX-2 in RAW264.7 murine macrophages stimulated with LPS . It also inhibits LPS-stimulated phosphorylation-dependent proteolysis of inhibitor κB-α and transcriptional activity of NF-κB in the cells .

Mode of Action

The mode of action of DHIE involves the inhibition of key inflammatory and oxidative stress pathways. By inhibiting the expression of COX-2 and the activity of NF-κB, DHIE can reduce inflammation and oxidative stress .

Biochemical Pathways

DHIE is a neolignan, a type of secondary metabolite found in plants and animals . These compounds play an essential role in plants’ defenses against microorganisms . Neolignans are dimers of phenylpropane originating from the shikimic acid pathway , and deamination of phenylalanine leads to caffeic acid .

Result of Action

Treatment with DHIE has been shown to arrest the cell cycle of colorectal cancer cells at the G1/S phase, leading to significant inhibition in cell growth . Moreover, DHIE induces strong cellular autophagy .

Action Environment

The action of DHIE can be influenced by various environmental factors. For instance, the use of coconut water as a catalyst yielded 60% of the enantiomer (−)-DHIE . This suggests that the environment in which DHIE is synthesized or administered can affect its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Dehydrodiisoeugenol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, among others . These interactions often involve oxidative dimerization reactions, where this compound acts as a substrate, leading to the formation of various bioactive compounds. The nature of these interactions is typically catalytic, facilitating the conversion of this compound into other biologically active molecules.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of colorectal cancer cells by inducing endoplasmic reticulum stress and autophagy . Additionally, this compound influences cell signaling pathways, such as the PERK/eIF2α and IRE1α/XBP-1s/CHOP pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it induces changes in gene expression by activating stress-related signaling pathways, ultimately leading to cellular autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing pulmonary bacillary burdens in tuberculosis models . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by enzymes such as horseradish peroxidase and laccase . These pathways often lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. In vivo studies have shown that this compound undergoes demethylation and ring-opening reactions, resulting in the formation of metabolites M1 and M2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies using liquid chromatography-tandem mass spectrometry have demonstrated the distribution of this compound in various brain areas, including the cortex, hippocampus, and cerebellum . These interactions influence the compound’s localization and accumulation, affecting its overall bioactivity.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrodiisoeugenol can be synthesized through various methods, including classical chemical synthesis using metal catalysts and biocatalytic synthesis. One common method involves the oxidative dimerization of isoeugenol using silver oxide as the catalyst in toluene and acetone at room temperature, yielding approximately 40% of this compound . Another method employs biocatalysis using enzymes such as horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, which offer mild and environmentally friendly reaction conditions with yields ranging from 20% to 98% .

Industrial Production Methods: Industrial production of this compound often involves the use of plant cell cultures or calli from various plant species, including Medicago sativa, Phaseolus vulgaris, and Cucumis melo. These methods leverage the natural biosynthetic pathways of the plants to produce this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Dehydrodiisoeugenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The oxidative dimerization of isoeugenol using silver oxide as a catalyst.

    Reduction: Specific reduction reactions have not been extensively documented.

    Substitution: Substitution reactions involving this compound are less common but can occur under specific conditions.

Major Products: The primary product of the oxidative dimerization of isoeugenol is this compound itself. Other products may include various isomers and derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

    Licarin A: Known for its multifunctional biological properties, including cytotoxicity and antimicrobial activities.

    Licarin B:

Uniqueness: Dehydrodiisoeugenol is unique due to its wide range of biological activities and its ability to induce autophagy through endoplasmic reticulum stress pathways. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .

Properties

IUPAC Name

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-81-1
Record name Dehydrodiisoeugenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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